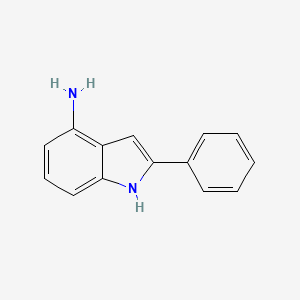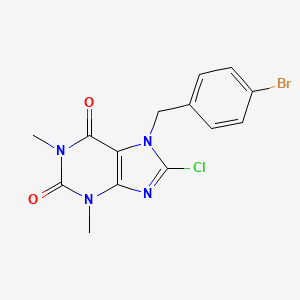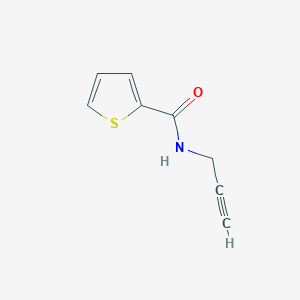![molecular formula C17H17ClN2O3S B10869744 2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide](/img/structure/B10869744.png)
2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide is a complex organic compound that features a chlorinated amide group attached to an indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of an appropriate amide precursor using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions . The phenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain proteins, potentially inhibiting their activity. The indole ring system may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2,2-dichloro-1-(phenylsulfonyl)vinyl)benzamide
- 2-Chloro-N-(2,2,2-trichloro-1-(phenylsulfonyl)ethyl)benzamide
Uniqueness
2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide is unique due to the presence of the indole ring system, which is not found in the similar compounds listed above. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C17H17ClN2O3S |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
N-[1-(benzenesulfonyl)-2,3-dihydroindol-6-yl]-2-chloropropanamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(18)17(21)19-14-8-7-13-9-10-20(16(13)11-14)24(22,23)15-5-3-2-4-6-15/h2-8,11-12H,9-10H2,1H3,(H,19,21) |
Clave InChI |
HJNVLZDJCUBBDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC2=C(CCN2S(=O)(=O)C3=CC=CC=C3)C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-1H-indol-3-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10869666.png)

![2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10869671.png)
![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10869672.png)
![methyl N-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B10869674.png)
![2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B10869676.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10869681.png)
![N-(4-acetylphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10869689.png)
![10-(4-chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869693.png)
![2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone](/img/structure/B10869700.png)
![6-[(E)-2-(furan-2-yl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869710.png)



